Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine
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Overview
Description
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the reaction of 2-(trifluoromethyl)pyridine-3-methanol with methylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-methanol
- 2-(Trifluoromethyl)pyridine-3-boronic acid
Uniqueness
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-13-7(6)8(9,10)11/h2-4,12H,5H2,1H3 |
InChI Key |
KIIICNFIYFLDBH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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